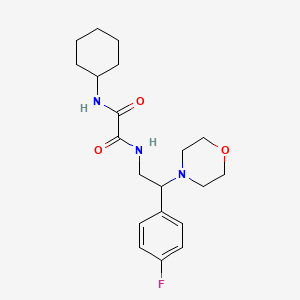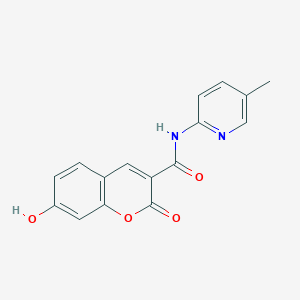
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridine ring, and a morpholine ring, making it a complex and interesting molecule for various scientific studies
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including the suzuki–miyaura coupling reactions , which can lead to the formation of biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of the furan and pyridine rings: This step often involves the use of coupling reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Introduction of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Coupling reagents: Palladium catalysts, Suzuki-Miyaura cross-coupling reagents.
Major Products Formed
Oxidation products: Furanones.
Reduction products: Piperidine derivatives.
Substitution products: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((5-(pyridin-3-yl)furan-2-yl)methyl)morpholine-4-carboxamide
- N-((5-(furan-2-yl)pyridin-2-yl)methyl)morpholine-4-carboxamide
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(18-3-6-20-7-4-18)17-10-12-8-13(11-16-9-12)14-2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYRBLUXKRZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)


![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)


![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)


![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)
